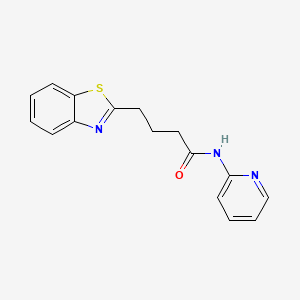![molecular formula C25H19N5O3S B12159607 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159607.png)
2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, with the IUPAC name 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide , is a fascinating hybrid molecule. Let’s break it down:
-
2-Quinazolinyl Scaffold: : The core structure contains a quinazolinone ring, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. Quinazolinones exhibit diverse biological activities.
-
Hydrazide Group: : The presence of the hydrazide functional group (–CONHNH₂) adds versatility, as hydrazides participate in various reactions.
准备方法
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of 2-aminobenzaldehyde with 2-methylbenzaldehyde to form the quinazolinone scaffold. Subsequent reaction with thiosemicarbazide yields the target compound.
Industrial Production:: While not widely produced industrially, research laboratories synthesize it for scientific investigations.
化学反应分析
Reactivity::
Oxidation: The quinazolinone moiety can undergo oxidation reactions.
Reduction: Reduction of the quinazolinone ring may yield related compounds.
Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).
Major Products:: The specific products depend on reaction conditions and substituents. Exploration of these reactions is essential for understanding its reactivity.
科学研究应用
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design.
Organic Synthesis: It serves as a building block for more complex molecules.
Anticancer Properties: Investigations focus on its cytotoxic effects.
Antimicrobial Activity: Studies evaluate its antibacterial and antifungal properties.
Dye Synthesis: It contributes to the development of novel dyes.
Agrochemicals: Potential use in crop protection.
作用机制
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
相似化合物的比较
While unique, it shares features with related quinazolinones. Notable analogs include compound A and compound B.
属性
分子式 |
C25H19N5O3S |
|---|---|
分子量 |
469.5 g/mol |
IUPAC 名称 |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H19N5O3S/c1-15-8-2-7-13-20(15)30-24(33)17-10-4-6-12-19(17)27-25(30)34-14-21(31)28-29-22-16-9-3-5-11-18(16)26-23(22)32/h2-13,26,32H,14H2,1H3 |
InChI 键 |
NCQVKZUDVOWMGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12159526.png)


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159541.png)
![4-[(Z)-{2-[({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12159545.png)
![methyl 4-({[4-(2,4-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159553.png)

![1-(3,5-dichlorophenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159560.png)
![5-(2-Bromoethyl)indolo[2,3-b]quinoxaline](/img/structure/B12159561.png)
![(E)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide](/img/structure/B12159564.png)

![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12159574.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12159593.png)

